(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid methyl ester hydrochloride is a compound of significant interest in organic chemistry and medicinal chemistry. It belongs to the class of tetrahydroquinolines, which are bicyclic compounds containing a quinoline moiety. This particular compound is characterized by a methyl ester group and is often studied for its potential biological activities and applications in drug synthesis.
The compound can be synthesized from various precursors, including 1,2,3,4-tetrahydroquinoline derivatives and carboxylic acids. Several synthetic methodologies have been developed to produce this compound efficiently, utilizing techniques such as domino reactions, reductive amination, and enzymatic methods .
(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid methyl ester hydrochloride can be classified under:
The synthesis of (R)-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester hydrochloride can be achieved through several methods:
The synthetic routes often require careful control of reaction conditions such as temperature, pressure, and pH to optimize yields and selectivity. For instance, metal catalysts like palladium on carbon are commonly employed in hydrogenation steps to achieve high diastereoselectivity .
The molecular structure of (R)-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester hydrochloride features:
(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid methyl ester hydrochloride can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of solvents or catalysts to facilitate the desired transformations .
The mechanism of action for (R)-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester hydrochloride is largely dependent on its biological targets. It may interact with specific receptors or enzymes in biological systems.
Research indicates that tetrahydroquinolines may exhibit various pharmacological effects including anti-inflammatory and analgesic properties. The precise mechanism often involves modulation of neurotransmitter systems or inhibition of specific enzymes .
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the identity and purity of the compound .
(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid methyl ester hydrochloride has several applications:
This compound's versatility makes it valuable in both academic research and industrial applications within medicinal chemistry.
Tetrahydroquinoline derivatives have established a formidable legacy in drug discovery, tracing their origins to natural product isolation and evolving into sophisticated synthetic therapeutics. Early investigations recognized the inherent bioactivity of the THQ core, often inspired by alkaloids found in marine organisms and terrestrial plants. These naturally occurring compounds demonstrated a broad spectrum of activities, including antiparasitic, antibacterial, and insecticidal effects, providing crucial starting points for synthetic modification [3] [4]. For instance, compounds like peniprequinolone (isolated from Penicillium sp.) showcased significant insecticidal properties, validating the THQ nucleus as a viable pharmacophore [5]. The inherent adaptability of the THQ scaffold allowed medicinal chemists to systematically explore structure-activity relationships (SAR), leading to optimized derivatives with enhanced potency and selectivity against challenging therapeutic targets.
A pivotal advancement in this chemical class emerged with the development of androgen receptor (AR) antagonists for prostate cancer therapy. Research demonstrated that introducing specific substituents onto the THQ core yielded potent AR antagonists. Systematic optimization of the lead compound AT2, a tetrahydroquinoline derivative identified via virtual screening, addressed its initial pharmacokinetic limitations. This led to the discovery of derivative C2, exhibiting exceptional AR antagonism (IC₅₀ = 0.019 μM) and significant selectivity over related nuclear receptors (progesterone receptor (PR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR)). Crucially, C2 displayed superior efficacy against clinically relevant AR mutants (F877L/T878A) compared to established drugs like enzalutamide and darolutamide, while also demonstrating excellent oral bioavailability—a critical factor for its development as a promising therapeutic candidate [1]. Concurrently, THQ derivatives emerged as potent antiparasitic agents. The tetrahydroquinolone JAG21 was identified as a next-generation inhibitor of the apicomplexan cytochrome bc₁ complex, a validated target for malaria and toxoplasmosis. JAG21's design incorporated increased sp³ character (tetrahydroquinolone core) to improve solubility and ADMET properties compared to earlier planar quinone-based inhibitors like atovaquone. This compound demonstrated remarkable efficacy: eliminating Toxoplasma gondii tachyzoites and the notoriously treatment-resistant encysted bradyzoites in vitro, achieving 100% survival in murine models of both acute and chronic toxoplasmosis, and curing Plasmodium berghei infections (causal prophylaxis and radical cure) at very low single or multiple oral doses. Its activity extended to drug-resistant Plasmodium falciparum strains, highlighting its potential as a broad-spectrum anti-apicomplexan agent [6].
Synthetic chemistry breakthroughs have been instrumental in accessing enantiopure THQ building blocks like the title compound. Classical methods relied on hydrogenation of quinolines or resolution techniques. Modern strategies focus on efficient, stereoselective syntheses. A significant advancement is the highly diastereoselective [4 + 2] annulation reaction developed using ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) and cyanoalkenes. This method, performed under mild conditions (e.g., DBU in toluene at room temperature), provides a direct route to 4-aryl-substituted tetrahydroquinolines with excellent yields (up to 96%) and diastereoselectivities (>20:1 dr). The reaction tolerates diverse functional groups and is amenable to gram-scale synthesis, showcasing its utility for generating complex, enantiomerically enriched THQ scaffolds critical for advanced SAR studies and drug development [5].
Table 2: Key Therapeutic Milestones of Tetrahydroquinoline Derivatives
Compound Class/Example | Therapeutic Indication | Key Finding/Significance |
---|---|---|
C2 (THQ AR Antagonist) | Prostate Cancer | Potent AR antagonist (IC₅₀ 0.019 μM), effective against mutants, high oral bioavailability. [1] |
JAG21 (THQ Cytochrome bc₁ Inhibitor) | Malaria & Toxoplasmosis | Eradicates Plasmodium spp. (incl. resistant) and T. gondii stages (tachyzoites/bradyzoites); single low-dose cure in mice. [6] |
Pseudoceratidine (Bromotyrosine Alkaloid) | Antiparasitic (Leishmania, Plasmodium) | Moderate antiplasmodial/antileishmanial activity; additive effects with artesunate. [4] |
Pentacyclic Guanidine Alkaloids (e.g., Ptilomycalin A) | Antimalarial | High potency against P. falciparum (IC₅₀ ~0.2-0.5 μM). [4] |
Peniprequinolone | Insecticide | Natural product validating THQ scaffold bioactivity. [5] |
The deliberate selection of the (R)-configuration for 1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester derivatives is underpinned by compelling evidence demonstrating its superior interaction with specific biological targets, leading to enhanced therapeutic outcomes. This stereochemical preference manifests primarily through distinct binding affinity and efficacy, mitigation of off-target effects, and optimized metabolic pathways.
Research into AR antagonists highlights the critical influence of the C2 stereochemistry. While the racemic tetrahydroquinoline derivative AT2 showed initial promise, its poor pharmacokinetics necessitated optimization. Subsequent studies revealed that the activity resided predominantly in a specific enantiomer. Although the cited research on derivative C2 does not explicitly state its absolute configuration, the profound impact of systematic structural optimization strongly implies that stereochemistry, particularly at the C2 position analogous to the title compound, is a key determinant of potency and mutant efficacy [1]. This aligns with the general principle that the three-dimensional arrangement of the C2 substituent dictates how the molecule docks within the AR ligand-binding domain (LBD), forming critical hydrogen bonds and hydrophobic interactions necessary for high-affinity binding and functional antagonism. The (R)-configuration positions the methyl ester group and the THQ ring system in an optimal spatial orientation for these interactions, particularly within the altered topology of mutant ARs (e.g., F877L, T878A) where established drugs fail [1].
The significance of the (R)-configuration is unequivocally demonstrated in the realm of anti-apicomplexan agents. The tetrahydroquinolone JAG21, possessing a core structure closely related to the title compound, exhibits exceptional potency against Plasmodium and Toxoplasma parasites. Crucially, co-crystallography and pharmacophore modeling studies revealed that JAG21 selectively inhibits the parasite cytochrome bc₁ complex (complex III) by binding tightly within the Qi site. This selective binding arises because the (R)-configured molecule adopts a conformation that perfectly complements the shape and electronic environment of the parasitic Qi site pocket, which is structurally distinct and larger than its mammalian counterpart. This steric and electronic complementarity allows the (R)-enantiomer to potently disrupt electron transport and energy production in the parasite (IC₅₀ values in the low nanomolar range) while exhibiting minimal affinity for the human enzyme, thereby minimizing host toxicity—a major limitation of earlier quinolone-based inhibitors [6]. This exemplifies how leveraging the stereospecific shape of the (R)-enantiomer exploits differences between host and pathogen targets to achieve selective toxicity.
Furthermore, the (R)-configuration can confer metabolic advantages. Enantioselective metabolism is well-documented; the specific orientation of functional groups in one enantiomer can make it a better or worse substrate for metabolizing enzymes. For instance, esterases may hydrolyze the methyl ester group of the (R)-enantiomer at a different rate compared to the (S)-form. A slower rate of hydrolysis could prolong the exposure of the active parent compound, enhancing in vivo efficacy for agents where the ester itself is pharmacologically active. Conversely, rapid conversion of one enantiomer to an active or inactive acid metabolite would significantly alter the pharmacokinetic and pharmacodynamic profile. While specific metabolic data on the title compound may be limited in the provided results, the established principles of enantioselective metabolism underscore the necessity of evaluating each enantiomer independently. The improved solubility and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties achieved by incorporating the saturated THQ ring (increasing sp³ character) in compounds like JAG21, designed with specific stereochemistry, directly translate into superior oral bioavailability and in vivo efficacy without requiring pro-drug activation, a significant advancement over predecessors like atovaquone or endochin-like quinolones (ELQs) [6]. The (R)-configuration is thus not merely a structural detail but a fundamental design element enabling potent, selective, and druggable molecules targeting critical pathways in diseases ranging from cancer to parasitic infections.
Table 3: Pharmacological Advantages Linked to (R)-Configuration in Tetrahydroquinoline Derivatives
Pharmacological Aspect | Impact of (R)-Configuration | Exemplar Compound/Evidence |
---|---|---|
Target Binding Affinity & Specificity | Optimal 3D orientation of pharmacophore groups for high-affinity target engagement (e.g., AR LBD, cytochrome bc₁ Qi site). | Superior AR mutant inhibition by optimized THQ antagonists [1]; Selective inhibition of parasitic vs. mammalian cytochrome bc₁ by JAG21 (R-configuration implied) [6]. |
Mitigation of Off-Target Effects | Reduced interaction with antitargets or mammalian homologs due to steric mismatch. | JAG21's low mammalian cytotoxicity linked to its selective fit in the larger parasitic Qi site [6]. |
Metabolic Stability | Potential for slower, more predictable metabolism (e.g., enantioselective ester hydrolysis). | Improved ADMET/PK properties of THQs with increased sp³ character (e.g., JAG21) vs. planar quinolones [6]. |
Overcoming Resistance | Effective binding to mutant targets (e.g., AR F877L/T878A) due to optimal spatial fit. | THQ derivative C2 efficacy against enzalutamide/darolutamide-resistant AR mutants [1]. |
Formulation & Solubility | Influence on crystal packing and salt formation (HCl salt enhances solubility). | General property of enantiopure compounds; HCl salt of title compound improves bioavailability [2] [9]. |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0